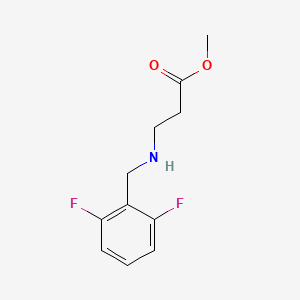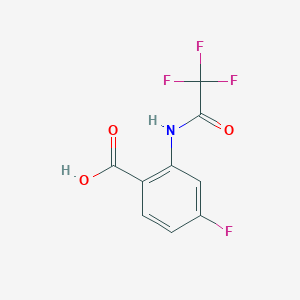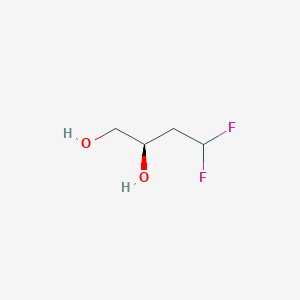
(2R)-4,4-difluorobutane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4,4-difluorobutane-1,2-diol: is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4-difluorobutane-1,2-diol typically involves the fluorination of butane-1,2-diol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: (2R)-4,4-difluorobutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding butane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of 4,4-difluorobutan-1,2-dione.
Reduction: Formation of 4,4-difluorobutane.
Substitution: Formation of compounds like 4,4-diazidobutane-1,2-diol or 4,4-dicyanobutane-1,2-diol.
科学的研究の応用
Chemistry: (2R)-4,4-difluorobutane-1,2-diol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic stability and bioavailability.
Medicine: The compound has potential applications in the development of pharmaceuticals. Fluorine atoms can influence the pharmacokinetics and pharmacodynamics of drug molecules, making this compound a valuable intermediate in drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymers, coatings, and other advanced materials.
作用機序
The mechanism by which (2R)-4,4-difluorobutane-1,2-diol exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, fluorine substitution can affect molecular interactions, enzyme binding, and metabolic pathways.
類似化合物との比較
(2R)-4,4-dichlorobutane-1,2-diol: Similar structure but with chlorine atoms instead of fluorine.
(2R)-4,4-dibromobutane-1,2-diol: Similar structure but with bromine atoms instead of fluorine.
(2R)-4,4-diiodobutane-1,2-diol: Similar structure but with iodine atoms instead of fluorine.
Uniqueness: The presence of fluorine atoms in (2R)-4,4-difluorobutane-1,2-diol imparts unique properties such as increased electronegativity, metabolic stability, and resistance to degradation. These features make it distinct from its halogenated analogs and valuable for specific applications where these properties are advantageous.
特性
分子式 |
C4H8F2O2 |
|---|---|
分子量 |
126.10 g/mol |
IUPAC名 |
(2R)-4,4-difluorobutane-1,2-diol |
InChI |
InChI=1S/C4H8F2O2/c5-4(6)1-3(8)2-7/h3-4,7-8H,1-2H2/t3-/m1/s1 |
InChIキー |
WAHXWFMNBPIHPV-GSVOUGTGSA-N |
異性体SMILES |
C([C@H](CO)O)C(F)F |
正規SMILES |
C(C(CO)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)

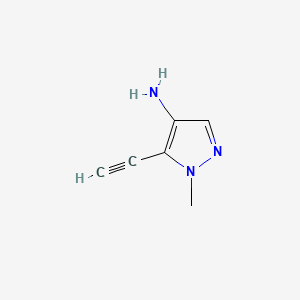


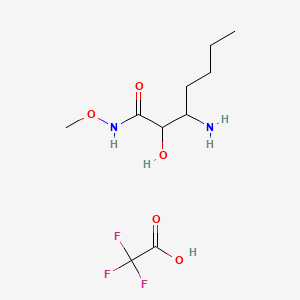

![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)


![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
